Cas no 2228769-05-7 (methyl 3-(2,4-dimethylphenyl)-3-hydroxypropanoate)

Methyl 3-(2,4-dimethylphenyl)-3-hydroxypropanoate is a chiral β-hydroxy ester compound with applications in organic synthesis and pharmaceutical intermediates. Its structure features a hydroxyl group adjacent to an ester functionality, making it a versatile building block for asymmetric synthesis and derivatization. The presence of the 2,4-dimethylphenyl group enhances steric and electronic properties, influencing reactivity in selective transformations. This compound is particularly useful in the preparation of fine chemicals, where controlled stereochemistry is critical. Its stability under standard conditions and compatibility with common reagents facilitate its use in multi-step synthetic routes. Proper handling requires standard laboratory precautions due to its organic nature.
methyl 3-(2,4-dimethylphenyl)-3-hydroxypropanoate structure
2228769-05-7 structure
Product name:methyl 3-(2,4-dimethylphenyl)-3-hydroxypropanoate
CAS No:2228769-05-7
MF:C12H16O3
MW:208.253643989563
CID:6027806
PubChem ID:165615185

methyl 3-(2,4-dimethylphenyl)-3-hydroxypropanoate Chemical and Physical Properties

Names and Identifiers

    • methyl 3-(2,4-dimethylphenyl)-3-hydroxypropanoate
    • 2228769-05-7
    • EN300-1802850
    • Inchi: 1S/C12H16O3/c1-8-4-5-10(9(2)6-8)11(13)7-12(14)15-3/h4-6,11,13H,7H2,1-3H3
    • InChI Key: GDPATERZBXTOAN-UHFFFAOYSA-N
    • SMILES: OC(CC(=O)OC)C1C=CC(C)=CC=1C

Computed Properties

  • Exact Mass: 208.109944368g/mol
  • Monoisotopic Mass: 208.109944368g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 215
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 46.5Ų
  • XLogP3: 1.6

methyl 3-(2,4-dimethylphenyl)-3-hydroxypropanoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1802850-0.05g
methyl 3-(2,4-dimethylphenyl)-3-hydroxypropanoate
2228769-05-7
0.05g
$587.0 2023-09-19
Enamine
EN300-1802850-0.1g
methyl 3-(2,4-dimethylphenyl)-3-hydroxypropanoate
2228769-05-7
0.1g
$615.0 2023-09-19
Enamine
EN300-1802850-5.0g
methyl 3-(2,4-dimethylphenyl)-3-hydroxypropanoate
2228769-05-7
5g
$2981.0 2023-06-03
Enamine
EN300-1802850-0.5g
methyl 3-(2,4-dimethylphenyl)-3-hydroxypropanoate
2228769-05-7
0.5g
$671.0 2023-09-19
Enamine
EN300-1802850-10.0g
methyl 3-(2,4-dimethylphenyl)-3-hydroxypropanoate
2228769-05-7
10g
$4421.0 2023-06-03
Enamine
EN300-1802850-2.5g
methyl 3-(2,4-dimethylphenyl)-3-hydroxypropanoate
2228769-05-7
2.5g
$1370.0 2023-09-19
Enamine
EN300-1802850-5g
methyl 3-(2,4-dimethylphenyl)-3-hydroxypropanoate
2228769-05-7
5g
$2028.0 2023-09-19
Enamine
EN300-1802850-1.0g
methyl 3-(2,4-dimethylphenyl)-3-hydroxypropanoate
2228769-05-7
1g
$1029.0 2023-06-03
Enamine
EN300-1802850-1g
methyl 3-(2,4-dimethylphenyl)-3-hydroxypropanoate
2228769-05-7
1g
$699.0 2023-09-19
Enamine
EN300-1802850-0.25g
methyl 3-(2,4-dimethylphenyl)-3-hydroxypropanoate
2228769-05-7
0.25g
$642.0 2023-09-19

Additional information on methyl 3-(2,4-dimethylphenyl)-3-hydroxypropanoate

Introduction to Methyl 3-(2,4-dimethylphenyl)-3-hydroxypropanoate (CAS No. 2228769-05-7)

Methyl 3-(2,4-dimethylphenyl)-3-hydroxypropanoate, identified by the CAS number 2228769-05-7, is a compound of significant interest in the field of chemical and pharmaceutical research. This ester derivative exhibits a unique structural configuration that has garnered attention for its potential applications in various scientific domains, particularly in the synthesis of bioactive molecules and the development of novel therapeutic agents.

The molecular structure of methyl 3-(2,4-dimethylphenyl)-3-hydroxypropanoate consists of a hydroxypropanoate moiety linked to a 2,4-dimethylphenyl group. This arrangement suggests a high degree of versatility, as it combines the reactivity of the hydroxyl group with the stability and electronic properties imparted by the dimethylphenyl ring. Such structural features are often exploited in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic profiles of drug candidates.

In recent years, there has been growing interest in the development of molecules that can interact with biological targets in a selective manner. The presence of the hydroxyl group in methyl 3-(2,4-dimethylphenyl)-3-hydroxypropanoate provides a potential site for hydrogen bonding interactions, which are crucial for binding affinity and specificity. Furthermore, the dimethylphenyl ring can serve as an anchor for π-stacking interactions, further enhancing binding to protein targets. These characteristics make this compound a valuable scaffold for designing molecules with tailored biological activities.

One of the most compelling aspects of methyl 3-(2,4-dimethylphenyl)-3-hydroxypropanoate is its potential role in the synthesis of complex organic molecules. The ester functionality allows for further derivatization through hydrolysis or transesterification reactions, enabling chemists to explore a wide range of structural modifications. This flexibility is particularly useful in drug discovery pipelines, where rapid access to diverse chemical libraries is essential for identifying lead compounds.

The pharmaceutical industry has increasingly recognized the importance of computational methods in accelerating drug development. Virtual screening and molecular docking studies have been employed to evaluate the binding potential of methyl 3-(2,4-dimethylphenyl)-3-hydroxypropanoate to various biological targets. Preliminary results suggest that this compound may exhibit inhibitory activity against certain enzymes and receptors implicated in metabolic disorders and inflammatory diseases. These findings have prompted further investigation into its pharmacological properties.

Experimental validation of these computational predictions is crucial for advancing the development of methyl 3-(2,4-dimethylphenyl)-3-hydroxypropanoate as a lead compound. In vitro assays have been designed to assess its interaction with relevant biological targets, including enzyme inhibition studies and receptor binding assays. Additionally, cell-based assays are being employed to evaluate its effects on cellular processes such as proliferation and apoptosis. These studies will provide critical insights into its potential therapeutic applications.

The synthesis of methyl 3-(2,4-dimethylphenyl)-3-hydroxypropanoate presents an interesting challenge due to its complex structural features. Traditional synthetic routes have been explored, involving multi-step organic transformations such as Grignard reactions, esterifications, and cyclizations. However, recent advances in synthetic methodologies have opened up new possibilities for more efficient and scalable production methods. Catalytic processes and flow chemistry techniques are being investigated to optimize the synthesis while maintaining high yields and purity.

The environmental impact of chemical synthesis is also a growing concern in modern drug development. Efforts are being made to develop greener synthetic routes for compounds like methyl 3-(2,4-dimethylphenyl)-3-hydroxypropanoate. This includes minimizing waste generation, reducing energy consumption, and utilizing renewable feedstocks where possible. Such sustainable practices not only align with regulatory requirements but also contribute to the overall efficiency and cost-effectiveness of drug production.

In conclusion, methyl 3-(2,4-dimethylphenyl)-3-hydroxypropanoate (CAS No. 2228769-05-7) represents a promising compound with significant potential in pharmaceutical research. Its unique structural features make it an attractive scaffold for designing bioactive molecules with tailored properties. Ongoing studies are focused on elucidating its biological activity and developing efficient synthetic methods for its production. As our understanding of this compound grows, it is likely to play an increasingly important role in the discovery and development of novel therapeutic agents.

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